Bis(benzoylthio)dioctylstannane
Description
Bis(benzoylthio)dioctylstannane is an organotin compound characterized by a central tin atom bonded to two octyl groups (C₈H₁₇) and two benzoylthio groups (SCOC₆H₅). Its molecular structure combines the hydrophobic octyl chains with aromatic benzoylthio ligands, which influence its thermal stability and reactivity. Organotin compounds like this are widely used as catalysts, stabilizers in polyvinyl chloride (PVC) production, and antifouling agents due to their ability to inhibit degradation processes. However, their environmental and toxicological profiles vary significantly depending on substituent groups.
Properties
CAS No. |
15481-47-7 |
|---|---|
Molecular Formula |
C30H44O2S2Sn |
Molecular Weight |
619.5 g/mol |
IUPAC Name |
S-[benzoylsulfanyl(dioctyl)stannyl] benzenecarbothioate |
InChI |
InChI=1S/2C8H17.2C7H6OS.Sn/c2*1-3-5-7-8-6-4-2;2*8-7(9)6-4-2-1-3-5-6;/h2*1,3-8H2,2H3;2*1-5H,(H,8,9);/q;;;;+2/p-2 |
InChI Key |
PLIJRLOOGIUVIU-UHFFFAOYSA-L |
SMILES |
CCCCCCCC[Sn](CCCCCCCC)(SC(=O)C1=CC=CC=C1)SC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCC[Sn+2]CCCCCCCC.C1=CC=C(C=C1)C(=O)[S-].C1=CC=C(C=C1)C(=O)[S-] |
Other CAS No. |
15481-47-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Bis(benzoylthio)dioctylstannane with structurally or functionally related organotin compounds, focusing on molecular features, applications, thermal stability, and regulatory considerations.
Table 1: Key Properties of this compound and Analogous Organotin Compounds
| Compound Name | CAS Number | Substituent Groups | Primary Applications | Thermal Stability (°C) | Toxicity (LD50, oral rat) | Regulatory Status |
|---|---|---|---|---|---|---|
| This compound | Not Available | Octyl, Benzoylthio | Polymer stabilizer (inferred) | ~200–250 (estimated) | Data unavailable | Likely restricted (EU) |
| Dioctyltin dilaurate | 3648-18-8 | Octyl, Laurate | PVC stabilizer | 180–220 | 2,500 mg/kg | Restricted under REACH |
| Diisobutyltin oxide | 61947-30-6 | Isobutyl, Oxide | Catalyst for polyurethanes | 150–200 | 128 mg/kg | Banned in consumer goods |
| Dimethoxybis(pentane-2,4-dionato) | 66779-19-9 | Methoxy, Acetylacetonate | Crosslinking agent | 220–260 | 1,750 mg/kg | Monitored (EPA) |
| Bis(2-ethylhexyl maleate) | 10039-33-5 | 2-ethylhexyl, Maleate | Plasticizer | 170–210 | 4,000 mg/kg | Unrestricted |
Key Findings:
Structural Influence on Performance :
- This compound’s benzoylthio groups likely provide superior UV and thermal resistance compared to aliphatic substituents in dioctyltin dilaurate, which degrades above 220°C . The aromatic sulfur moiety may also enhance catalytic activity in specific polymerization reactions.
- In contrast, diisobutyltin oxide’s oxide groups make it highly reactive but thermally unstable, limiting its use to low-temperature processes .
Toxicity and Regulations: Organotin compounds with short alkyl chains (e.g., diisobutyltin oxide, LD50 128 mg/kg) exhibit higher acute toxicity than those with longer chains (e.g., dioctyltin dilaurate, LD50 2,500 mg/kg) .
Application Specificity :
- While dioctyltin dilaurate is a mainstream PVC stabilizer, this compound’s niche may lie in high-performance polymers requiring enhanced oxidative stability. Its benzoylthio groups could reduce leaching in aquatic environments compared to dioctyltin compounds with carboxylate ligands, which are prone to hydrolysis .
Thermal Stability :
- Estimated stability of this compound (~200–250°C) aligns with dimethoxybis(acetylacetonate) derivatives, which tolerate temperatures up to 260°C due to chelating ligands . This positions it as a candidate for high-temperature industrial processes.
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